N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 851987-43-4
VCID: VC7137495
InChI: InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-21-16(3)13-15(2)14-20(21)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28)
SMILES: CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C
Molecular Formula: C23H28N4O3S2
Molecular Weight: 472.62

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide

CAS No.: 851987-43-4

Cat. No.: VC7137495

Molecular Formula: C23H28N4O3S2

Molecular Weight: 472.62

* For research use only. Not for human or veterinary use.

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide - 851987-43-4

Specification

CAS No. 851987-43-4
Molecular Formula C23H28N4O3S2
Molecular Weight 472.62
IUPAC Name N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide
Standard InChI InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-21-16(3)13-15(2)14-20(21)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28)
Standard InChI Key VHIQLZHNRWJROR-UHFFFAOYSA-N
SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C

Introduction

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic organic compound that belongs to a class of compounds known for their potential biological activities. This compound features a complex structure combining a benzo[d]thiazole moiety with a sulfonyl group and a hydrazide linkage, which may confer unique chemical and biological properties.

Synthesis

The synthesis of N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves several steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Common reagents include hydrazine hydrate for forming the hydrazide linkage and various catalysts depending on the specific reactions employed.

Comparison with Related Compounds

Related compounds, such as those featuring benzo[d]thiazole moieties, have shown potential as antimicrobial and anticancer agents . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antimicrobial and antiproliferative activities . While N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide shares structural similarities with these compounds, its specific biological activities remain to be fully explored.

Data Table: Comparison of Related Compounds

Compound NameMolecular WeightBiological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide430.54 g/molPotential therapeutic effects through biological target interactions
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesNot specifiedAntimicrobial and antiproliferative activities
4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride454.0 g/molNo specific biological activities mentioned

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